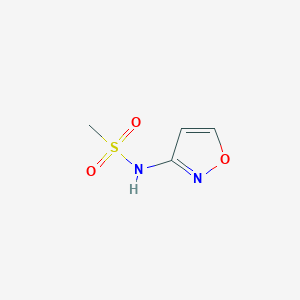
N-(Isoxazol-3-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Isoxazol-3-yl)methanesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C4H6N2O3S and its molecular weight is 162.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
N-(Isoxazol-3-yl)methanesulfonamide derivatives have shown significant antiviral activity against various viruses, including flaviviruses and influenza viruses.
Case Studies:
- Flavivirus Inhibition: A study evaluated several isoxazoline derivatives for their antiviral properties against tick-borne encephalitis virus (TBEV) and West Nile virus (WNV). The most effective compounds demonstrated EC50 values as low as 1.3 μM against WNV, indicating potent antiviral activity (Table 1) .
| Compound | Virus Targeted | EC50 (µM) |
|---|---|---|
| 4a | TBEV | 2.0 |
| 5b | WNV | 1.3 |
- Influenza A Virus: Another study assessed the antiviral efficacy of isoxazoline derivatives against the H1N1 strain of influenza A. Compounds exhibited low to mid-micromolar activity, with a high selectivity index indicating low cytotoxicity to host cells .
Antibacterial and Antifungal Properties
The compound also displays a broad spectrum of antibacterial and antifungal activities.
Case Studies:
- Antibacterial Activity: Isoxazoline derivatives were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Results indicated that certain compounds had IC50 values significantly lower than standard antibiotics, showcasing their potential as effective antibacterial agents (Table 2) .
| Compound | Bacteria Targeted | IC50 (µM) |
|---|---|---|
| 41a | S. aureus | 15 |
| 41b | B. subtilis | 10 |
- Antifungal Activity: In vitro tests revealed that some isoxazoline compounds exhibited strong antifungal activity against Candida albicans, outperforming traditional antifungal agents .
Anticancer Activity
This compound has been investigated for its anticancer properties across various cancer cell lines.
Case Studies:
- Cytotoxicity in Cancer Cells: A series of synthesized isoxazole derivatives were tested on colon cancer (HCT116) and breast cancer (MCF-7) cell lines. One derivative showed an IC50 value of 4.04 µM against HCT116 cells, indicating significant anticancer potential (Table 3) .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 35a | HCT116 | 4.04 |
| 35b | MCF-7 | 9.7 |
Eigenschaften
CAS-Nummer |
121680-52-2 |
|---|---|
Molekularformel |
C4H6N2O3S |
Molekulargewicht |
162.17 g/mol |
IUPAC-Name |
N-(1,2-oxazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C4H6N2O3S/c1-10(7,8)6-4-2-3-9-5-4/h2-3H,1H3,(H,5,6) |
InChI-Schlüssel |
MEUCYQQXINWVAS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=NOC=C1 |
Kanonische SMILES |
CS(=O)(=O)NC1=NOC=C1 |
Synonyme |
Methanesulfonamide, N-3-isoxazolyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















